molecular formula C13H13N3O B12608914 N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide

Cat. No.: B12608914
M. Wt: 227.26 g/mol
InChI Key: CREXIJQFMZOIIA-UHFFFAOYSA-N
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Description

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide is a compound that belongs to the class of acetamides It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide typically involves the condensation of 3-aminobenzaldehyde with 2-acetylpyrrole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-[3-(1H-pyrrol-2-ylmethylideneamino)phenyl]acetamide

InChI

InChI=1S/C13H13N3O/c1-10(17)16-12-5-2-4-11(8-12)15-9-13-6-3-7-14-13/h2-9,14H,1H3,(H,16,17)

InChI Key

CREXIJQFMZOIIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=CC2=CC=CN2

Origin of Product

United States

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